molecular formula C9H11NO2 B1427106 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid CAS No. 16959-59-4

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Cat. No.: B1427106
CAS No.: 16959-59-4
M. Wt: 165.19 g/mol
InChI Key: VNKYAVPURGSAQN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H11NO2 It is a derivative of indolizine, characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as a therapeutic agent.

Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Indolizine: The parent compound of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, characterized by a similar bicyclic structure.

    6,7-Dihydroindolizin-8(5H)-one: An intermediate in the synthesis of this compound.

    Polygonatine A and B: Structurally novel alkaloids related to this compound.

Uniqueness: this compound is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6,7,8-tetrahydroindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKYAVPURGSAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-59-4
Record name 5,6,7,8-tetrahydroindolizine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
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